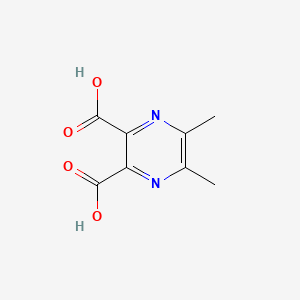

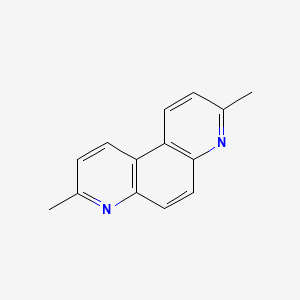

5,6-Dimethylpyrazine-2,3-dicarboxylic acid

Overview

Description

5,6-Dimethylpyrazine-2,3-dicarboxylic acid is a chemical compound . The asymmetric unit of the title compound, C8H8N2O4, consists of one complete molecule and a second molecule generated by the application of a twofold axis .

Synthesis Analysis

The synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate has been achieved through the regioselective oxidation of 2,3,5,6,-tetramethyl pyrazine by selenium dioxide and silver nitrate .Molecular Structure Analysis

The crystal structure of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, which is reported for the very first time, consists of a unique infinite three-dimensional lattice of hydrogen-bonded acid and water molecules .Chemical Reactions Analysis

The regioselective oxidation of 2,3,5,6,-tetramethyl pyrazine by selenium dioxide and silver nitrate resulted in the production of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate in high yields .Scientific Research Applications

Synthesis and Structure

- New Synthetic Routes : A new synthesis method for 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate was developed, demonstrating a unique three-dimensional lattice structure in its crystal, achieved through regioselective oxidation of tetramethyl pyrazine (Rambaran et al., 2009).

- Pyrazine Derivatives : Research on pyrazine derivatives includes the conversion of pyrazine dicarboxylic acid into aminopyrazine carboxylic acid derivatives, highlighting the versatility of these compounds in chemical synthesis (Schut, Mager, & Berends, 2010).

- Chemical Interactions : The behavior of dihydropyrazine in vivo, including its interaction with DNA and its biodistribution in various organs, was studied. This research provides insight into the biological interactions of pyrazine derivatives (Yamaguchi et al., 2003).

Applications in Food Industry

- Flavor Ingredient : 2-Ethyl-3,(5 or 6)-dimethylpyrazine is used as a flavor ingredient in the food industry, known for its roasted odor and flavor. It demonstrates the application of pyrazine derivatives in enhancing food flavors (Burdock & Carabin, 2008).

- Formation in Roasted Beef : Research on the precursors of ethyldimethylpyrazine isomers formed in roasted beef provides insights into the complex chemical reactions occurring during cooking, highlighting the role of pyrazine compounds in imparting specific flavors to cooked foods (Cerny & Grosch, 1994).

Molecular and Crystallographic Analysis

- Ester Comparison : A comparison of dimethyl and diethyl esters of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid provided insights into the molecular and crystallographic properties of these compounds, which is crucial for understanding their behavior in various applications (Alfonso & Stoeckli-Evans, 2016).

- Photoluminescence of Coordination Complexes : A study on the synthesis, structure, and photoluminescence of coordination complexes constructed by structurally related pyrazine-2,3-dicarboxylate ligands, demonstrating the potential for these compounds in photoluminescent applications (Li, Tao, & Hu, 2012).

Biomedical and Chemical Insights

- Antioxidant Capacity : The antioxidant capacity of 5,6-dimethyl-2,3-pyrazine amide was investigated, revealing its potential as a water-soluble substance with significant antioxidant properties (Zhou Dan, 2011).

- Supraphysiological Concentrations Analysis : The study of 5-aminolevulinic acid dimerization at supraphysiological concentrations to produce superoxide radical anions via a protonated dihydropyrazine intermediate, provides insights into biochemical processes and potential therapeutic applications (Hunter, Rivera, & Ferreira, 2005).

Safety and Hazards

While specific safety and hazard information for 5,6-Dimethylpyrazine-2,3-dicarboxylic acid is not available, general safety measures for handling similar chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

Mechanism of Action

Target of Action

It’s known that the compound forms a unique infinite three-dimensional lattice of hydrogen-bonded acid and water molecules , suggesting potential interactions with biological targets that recognize or are affected by these structures.

Mode of Action

The compound’s unique structure, which includes a three-dimensional lattice of hydrogen-bonded acid and water molecules , may interact with its targets in a specific manner. This interaction could potentially lead to changes in the target’s function or activity.

properties

IUPAC Name |

5,6-dimethylpyrazine-2,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-3-4(2)10-6(8(13)14)5(9-3)7(11)12/h1-2H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHPKLRUCVRKFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C(=O)O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101266519 | |

| Record name | 5,6-Dimethyl-2,3-pyrazinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41110-52-5 | |

| Record name | 5,6-Dimethyl-2,3-pyrazinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41110-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethyl-2,3-pyrazinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

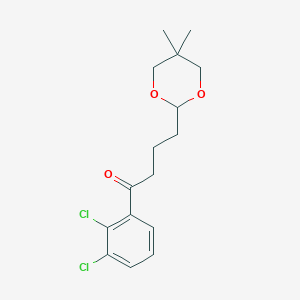

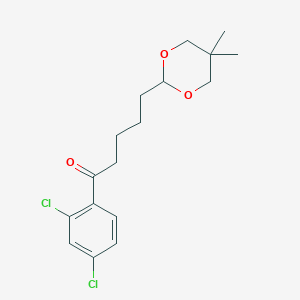

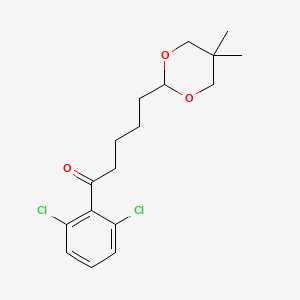

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

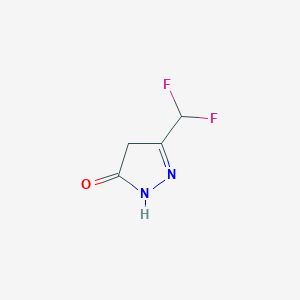

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

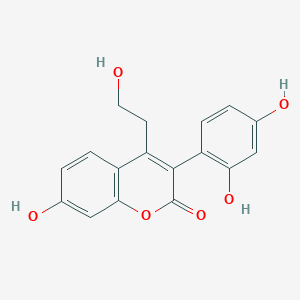

![5,11-Dihydroxy-1H-benzo[2,3]oxepino-[4,5-c]chromen-8(2H)-one](/img/structure/B3025194.png)